5'-Chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one
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Overview
Description
5’-Chlorospiro[cyclopropane-1,3’-[3H]pyrrolo[3,2-b]pyridin]-2’(1’H)-one is a complex organic compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol . This compound features a spiro structure, which is characterized by a cyclopropane ring fused to a pyrrolo[3,2-b]pyridine moiety. The presence of a chlorine atom at the 5’ position adds to its unique chemical properties.
Preparation Methods
The synthesis of 5’-Chlorospiro[cyclopropane-1,3’-[3H]pyrrolo[3,2-b]pyridin]-2’(1’H)-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of cyclopropane derivatives and pyrrolo[3,2-b]pyridine intermediates . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
5’-Chlorospiro[cyclopropane-1,3’-[3H]pyrrolo[3,2-b]pyridin]-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 5’ position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5’-Chlorospiro[cyclopropane-1,3’-[3H]pyrrolo[3,2-b]pyridin]-2’(1’H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-Chlorospiro[cyclopropane-1,3’-[3H]pyrrolo[3,2-b]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The chlorine atom at the 5’ position can participate in hydrogen bonding or electrostatic interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Similar compounds to 5’-Chlorospiro[cyclopropane-1,3’-[3H]pyrrolo[3,2-b]pyridin]-2’(1’H)-one include:
5’-Bromospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Spiro[cyclopropane-1,2′(3′H)-pyrrolo[1,2-b]isoxazolidines]: These compounds have a similar spiro structure but differ in the heterocyclic ring system, leading to different chemical and biological properties.
The uniqueness of 5’-Chlorospiro[cyclopropane-1,3’-[3H]pyrrolo[3,2-b]pyridin]-2’(1’H)-one lies in its specific spiro configuration and the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
5-chlorospiro[1H-pyrrolo[3,2-b]pyridine-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C9H7ClN2O/c10-6-2-1-5-7(12-6)9(3-4-9)8(13)11-5/h1-2H,3-4H2,(H,11,13) |
InChI Key |
IEIRAVQHHFFHLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(C=CC(=N3)Cl)NC2=O |
Origin of Product |
United States |
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